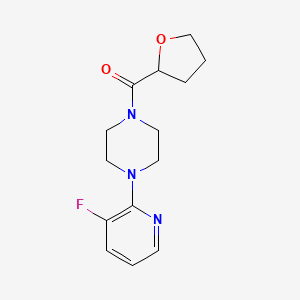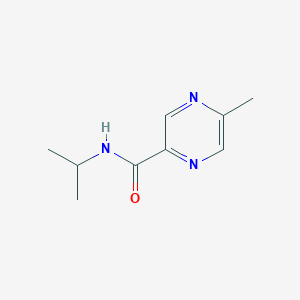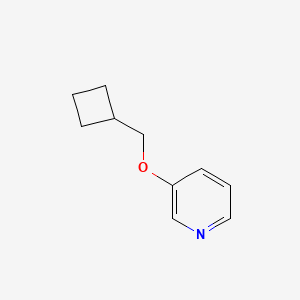![molecular formula C18H20N4O B12271536 N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12271536.png)
N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound, which includes a furo[3,2-c]pyridine moiety, makes it of significant interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes using triethylamine as a catalyst . This reaction forms the furo[3,2-c]pyridine core, which is then further functionalized to introduce the piperidin-4-yl and N-methylpyridin-2-amine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Applications De Recherche Scientifique
N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and regulation . This inhibition can disrupt key cellular processes, leading to the suppression of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furo[3,2-c]pyridine derivatives, such as:
Furo[2,3-b]pyridine derivatives: These compounds have a similar core structure but differ in the position of the furan ring.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have a pyrrole ring fused to the pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine lies in its specific structure, which combines the furo[3,2-c]pyridine core with a piperidin-4-yl and N-methylpyridin-2-amine group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C18H20N4O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-(1-furo[3,2-c]pyridin-4-ylpiperidin-4-yl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H20N4O/c1-21(17-4-2-3-9-19-17)14-6-11-22(12-7-14)18-15-8-13-23-16(15)5-10-20-18/h2-5,8-10,13-14H,6-7,11-12H2,1H3 |
Clé InChI |
QLRJLNVGLZKQLW-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C2=NC=CC3=C2C=CO3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271455.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12271479.png)
![2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12271493.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)



![4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271527.png)
![2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271532.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
